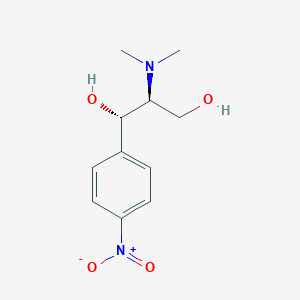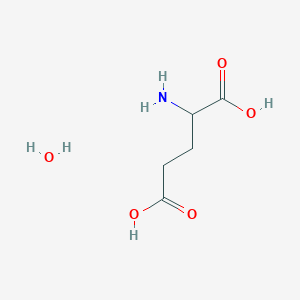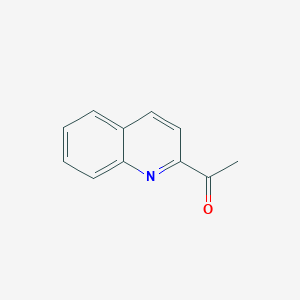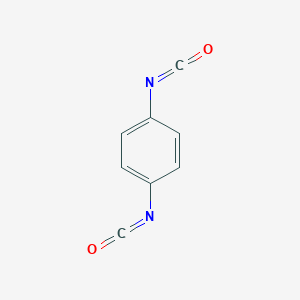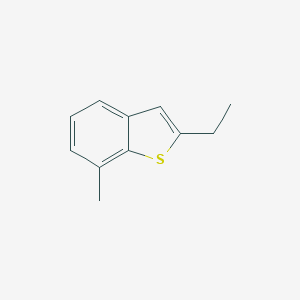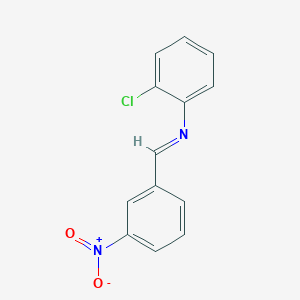
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine, also known as CNM, is a chemical compound that has been widely researched for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学研究应用
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been investigated for its anticancer, antifungal, and antibacterial activities. In material science, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been used as a building block for the synthesis of new materials with potential applications in electronic devices and sensors. In organic synthesis, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been used as a starting material for the synthesis of various compounds.
作用机制
The mechanism of action of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as topoisomerases, which are involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death.
生化和生理效应
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has also been shown to have antifungal and antibacterial activities. In vivo studies have shown that N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has low toxicity and does not cause any significant adverse effects in animals.
实验室实验的优点和局限性
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using different methods. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is also stable and can be stored for a long time without significant degradation. However, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine also has limited availability, which can make it challenging to obtain for research purposes.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine. One direction is to investigate its potential applications in drug design and development. N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine could be used as a building block for the synthesis of new compounds with improved anticancer, antifungal, and antibacterial activities. Another direction is to study the mechanism of action of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine in more detail to understand its interactions with enzymes and DNA. This could lead to the development of new drugs that target these pathways. Finally, research could focus on improving the synthesis methods of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine to increase its yield and make it more accessible for research purposes.
Conclusion:
In conclusion, N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is a chemical compound that has been widely researched for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine could lead to the development of new drugs and materials with significant applications in different fields.
合成方法
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine can be synthesized using different methods, including the reaction of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a catalyst such as piperidine. The yield of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine using these methods ranges from 40% to 70%.
属性
CAS 编号 |
17099-17-1 |
|---|---|
产品名称 |
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine |
分子式 |
C13H9ClN2O2 |
分子量 |
260.67 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-12-6-1-2-7-13(12)15-9-10-4-3-5-11(8-10)16(17)18/h1-9H |
InChI 键 |
XCXWVLZKJOGFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



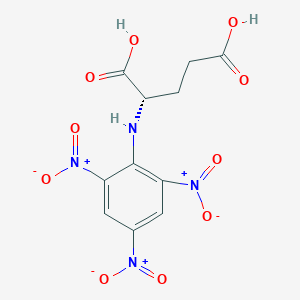
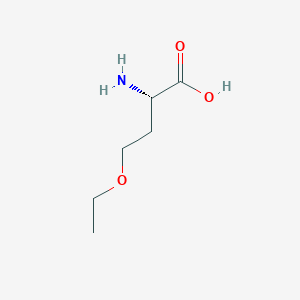
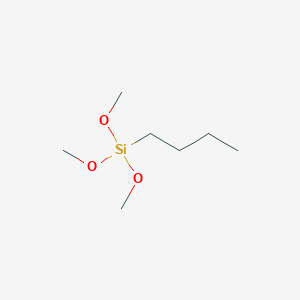
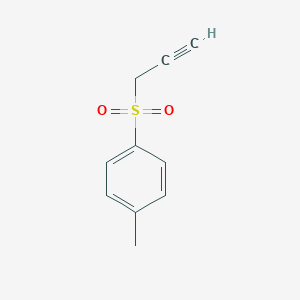
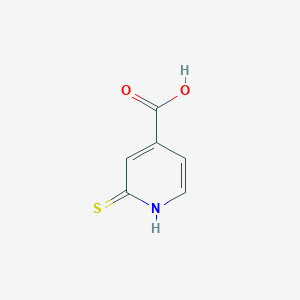
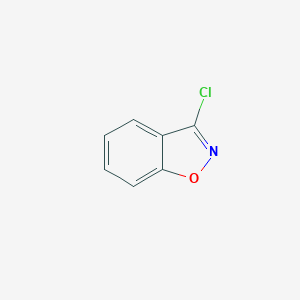
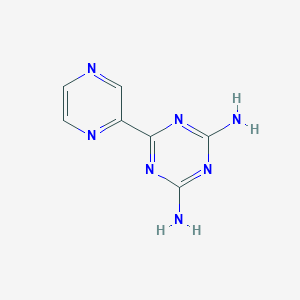
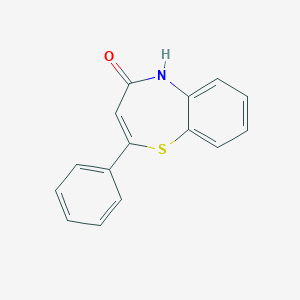
![2-Amino-4-[(2-hydroxyethyl)sulphonyl]phenol](/img/structure/B94872.png)
